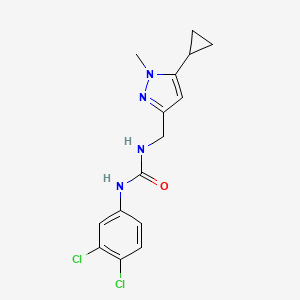

![molecular formula C23H29N3O4S B2561759 1-((1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 1206986-18-6](/img/structure/B2561759.png)

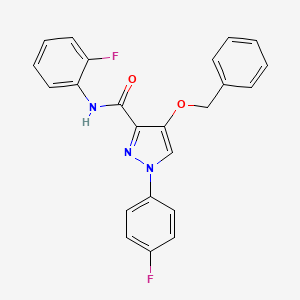

1-((1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

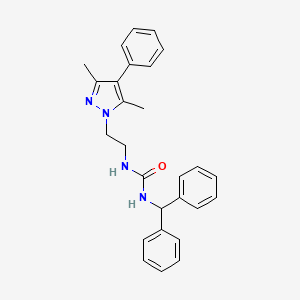

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs . The compound also contains a benzo[d]imidazole group, which is a fused ring structure consisting of benzene and imidazole rings. This group is often found in biologically active compounds.

Scientific Research Applications

Synthesis and Biological Activity

- Research has focused on synthesizing new compounds with potential biological activities. For example, imidazo[1,2-a]pyridines substituted at the 3-position were synthesized to explore their antisecretory and cytoprotective antiulcer properties. While these compounds didn't exhibit significant antisecretory activity, several showed good cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers, indicating their potential in developing antiulcer agents (Starrett et al., 1989).

Chemical and Enzymatic Oxidation

- Benzimidazoline-2-thiones, structurally related to the specified compound, were investigated for their ability to inhibit thyroid peroxidase (TPX) and lactoperoxidase (LPX), enzymes relevant in hyperthyroidism treatment. This research elucidates the mechanism of inhibition, providing insights into developing new therapeutic agents for hyperthyroidism (Doerge et al., 1993).

Antimycobacterial Activity

- Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, sharing a core structural motif with the compound of interest, were designed and synthesized, showing significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the compound's potential role in developing new antimycobacterial agents (Lv et al., 2017).

Organic Chemistry and Catalysis

- Research into the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) involves reactions with secondary amines to afford products that suggest the versatility of sulfonyl and imidazole derivatives in organic synthesis and catalysis. This work underscores the compound's relevance in synthesizing novel organic molecules and exploring their catalytic applications (Katritzky et al., 2007).

Material Science

- Synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing imidazole pendent groups, similar to the chemical structure , demonstrates applications in materials science, particularly in developing high-performance polymers with excellent solubility and thermal stability (Ghaemy et al., 2009).

Mechanism of Action

Properties

IUPAC Name |

1-[[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]methyl]-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-16-11-20-21(12-17(16)2)25(15-24-20)14-18-7-9-26(10-8-18)31(27,28)19-5-6-22(29-3)23(13-19)30-4/h5-6,11-13,15,18H,7-10,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFGEYWSBBJXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)

![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2561683.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2561690.png)

![(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2561692.png)

![3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B2561696.png)